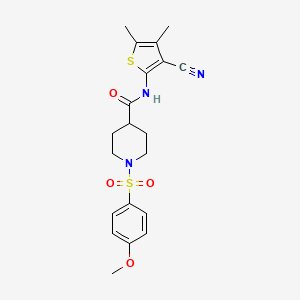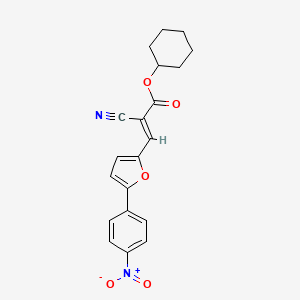
(E)-cyclohexyl 2-cyano-3-(5-(4-nitrophenyl)furan-2-yl)acrylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“(E)-cyclohexyl 2-cyano-3-(5-(4-nitrophenyl)furan-2-yl)acrylate” is a chemical compound with a complex structure. It contains a cyclohexyl group, a cyano group, a furan ring, and a nitrophenyl group . This compound is related to “(E)-allyl 2-cyano-3-(5-(4-nitrophenyl)furan-2-yl)acrylate”, which is offered by some chemical suppliers.
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, a method for synthesizing derivatives of 4-alkenyl- and imino functionalized pyrazoles involves a structural modification of 3-[5-(4-nitrophenyl)furan-2-yl]pyrazole-4-carbaldehyde to the corresponding alkenyl derivatives under the action of malononitrile, ethyl cyanoacetate, cyanoacetamide, and thioxoimidazolidine .Molecular Structure Analysis
The molecular structure of this compound can be determined by various spectroscopic techniques. For example, IR and 1H NMR spectra can provide information about the functional groups present in the molecule . The existence of a mixture of E/Z-isomers among the series of obtained hydrazones of 1-phenyl-4-pyrazolecarbaldehydes was determined, and the quantitative ratio of geometric isomers was determined using 1H NMR spectroscopy data .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound can be inferred from its structure. For example, it likely has a high molecular weight due to the presence of multiple functional groups . More specific properties, such as melting point and IR spectra, can be determined experimentally .Aplicaciones Científicas De Investigación
1. Synthesis of Derivatives for Bioactive Compounds
(E)-cyclohexyl 2-cyano-3-(5-(4-nitrophenyl)furan-2-yl)acrylate is used in the synthesis of various bioactive compounds. This includes its use in the stereoselective synthesis of hydroxylated derivatives of 2-aminocyclohexanecarboxylic acid, which are considered useful building blocks for β-peptides (Masesane & Steel, 2004).
2. Intermediate in Synthesis of Anti-inflammatory Agents
The compound serves as an intermediate in the synthesis of anti-inflammatory agents. A study demonstrated the preparation of a series of 6-aroyl-4-oxohexanoic acids using substituted 3-(2-furyl)acrylophenones, which are closely related to the structure of this compound (Short & Rockwood, 1969).
3. Development of Kinase Inhibitors
This compound is also involved in the synthesis of intermediates for aurora 2 kinase inhibitors. A novel one-pot, three-component Wittig–SNAr approach is used to create these intermediates, showcasing the compound's versatility in medicinal chemistry (Xu et al., 2015).
4. Corrosion Inhibition
Research has explored its derivatives' impact as corrosion inhibitors. A study on synthetic acrylamide derivatives related to this compound showed significant corrosion inhibition on copper in nitric acid solutions (Abu-Rayyan et al., 2022).
5. Application in 3D Printing
Derivatives of this compound have been investigated for use as photoinitiators in 3D printing, showcasing its potential in advanced manufacturing technologies (Xu et al., 2020).
6. Photopolymerization Studies
Its role in photopolymerization, an essential process in materials science, has been studied. This includes its utilization in the polymerization of acrylates, indicating its importance in the field of polymer chemistry (Heatley, Lovell, & Yamashita, 1998).
Direcciones Futuras
Mecanismo De Acción
Target of Action
Similar compounds have been found to interact with various enzymes and receptors, resulting in a broad spectrum of pharmacological action .
Mode of Action
It’s known that the presence of exocyclic functional с=с and c=n fragments significantly impacts the bioactivity of the pyrazole platform . This suggests that the compound may interact with its targets through weak non-covalent interactions .
Biochemical Pathways
Result of Action
The compound has been synthesized and evaluated for its antimicrobial activities . The results showed that it has a pronounced effect on strains of bacteria such as S. aureus ATCC 25923, E. coli ATCC 25922, and fungi of the genus Candida . This suggests that the compound could be promising for the creation of effective antimicrobial agents .
Propiedades
IUPAC Name |
cyclohexyl (E)-2-cyano-3-[5-(4-nitrophenyl)furan-2-yl]prop-2-enoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18N2O5/c21-13-15(20(23)27-17-4-2-1-3-5-17)12-18-10-11-19(26-18)14-6-8-16(9-7-14)22(24)25/h6-12,17H,1-5H2/b15-12+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DTMRLEUWJBNUQT-NTCAYCPXSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)OC(=O)C(=CC2=CC=C(O2)C3=CC=C(C=C3)[N+](=O)[O-])C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CCC(CC1)OC(=O)/C(=C/C2=CC=C(O2)C3=CC=C(C=C3)[N+](=O)[O-])/C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18N2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-(Methylsulfanyl)-2-{[3-(morpholine-4-sulfonyl)phenyl]formamido}butanoic acid](/img/structure/B2917249.png)
![N-(2-methoxy-5-methylphenyl)-2-[2-oxo-3-(3-phenyl-1,2,4-oxadiazol-5-yl)pyridin-1(2H)-yl]acetamide](/img/structure/B2917250.png)
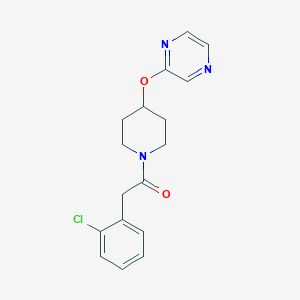
![3-Cyano-5,7-dimethylimidazo[1,2-a]pyrimidine-2-carboxamide](/img/structure/B2917253.png)
![[4-(3,4-Dimethoxy-phenyl)-thiazol-2-yl]-acetonitrile](/img/structure/B2917256.png)
![2-[(4-methylpiperazin-1-yl)methyl]-1H-1,3-benzodiazol-6-amine](/img/structure/B2917258.png)
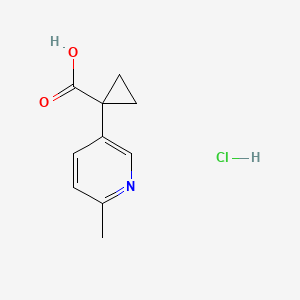
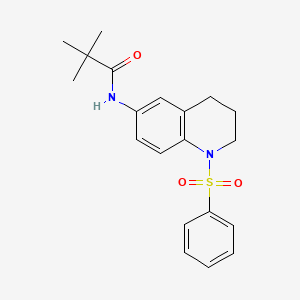
![(E)-3-(phenylsulfonyl)-N1-(pyridin-4-ylmethylene)-1H-pyrrolo[2,3-b]quinoxaline-1,2-diamine](/img/structure/B2917262.png)
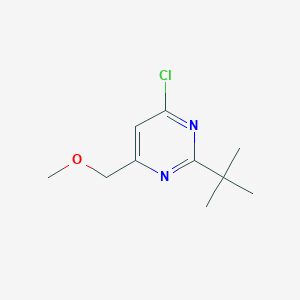
![2,3,4,5-Tetrahydrobenzo[b]oxepin-5-amine hydrochloride](/img/structure/B2917265.png)
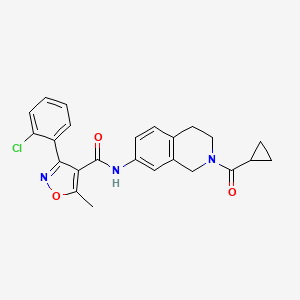
![N-(furan-2-ylmethyl)-2-{[5-(3-methoxyphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B2917267.png)
